![molecular formula C30H26Cl2N8Ru B12861059 Bis(2,2'-bipyridyl)([2,2'-bipyridine]-4,4'-diamine)ruthenium(II) dichloride](/img/structure/B12861059.png)
Bis(2,2'-bipyridyl)([2,2'-bipyridine]-4,4'-diamine)ruthenium(II) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride is a coordination compound that features ruthenium as the central metal ion coordinated to bipyridine ligands. This compound is known for its unique electrochemical and photophysical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine ligands in the presence of a reducing agent. One common method is the reduction of ruthenium trichloride with hypophosphorous acid in an aqueous solution, followed by the addition of 2,2’-bipyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced back to its original state or to lower oxidation states.
Substitution: Ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) complexes, while reduction may produce ruthenium(I) complexes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. Its unique electrochemical properties make it valuable in studying electron transfer processes .
Biology
In biological research, Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride is used in the development of biosensors and imaging agents. Its ability to interact with DNA and proteins makes it useful in studying cellular processes and developing diagnostic tools .
Medicine
Its luminescent properties also make it useful in imaging techniques .
Industry
Industrially, this compound is used in the development of light-emitting devices and solar cells. Its ability to absorb and emit light efficiently makes it a valuable component in these technologies .
Mecanismo De Acción
The mechanism of action of Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It can also generate reactive oxygen species upon light activation, leading to cellular damage and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,2’-bipyridyl)ruthenium(II) dichloride: Another ruthenium-based compound with similar electrochemical properties but different ligand coordination.
Bis(2,2’-bipyridine)ruthenium(II) complexes with imidazo[4,5-f][1,10-phenanthroline]: These complexes have different ligands but share similar photophysical properties.
Uniqueness
Bis(2,2’-bipyridyl)([2,2’-bipyridine]-4,4’-diamine)ruthenium(II) dichloride is unique due to its specific ligand arrangement, which imparts distinct electrochemical and photophysical properties. Its ability to interact with biological molecules and generate reactive oxygen species upon light activation sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C30H26Cl2N8Ru |
|---|---|
Peso molecular |
670.6 g/mol |
Nombre IUPAC |
2-(4-aminopyridin-2-yl)pyridin-4-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride |
InChI |
InChI=1S/C10H10N4.2C10H8N2.2ClH.Ru/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-6H,(H2,11,13)(H2,12,14);2*1-8H;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
LCDPGEBIDHWGBN-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(C=C1N)C2=NC=CC(=C2)N.[Cl-].[Cl-].[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)
![N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B12860982.png)
![N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12860989.png)
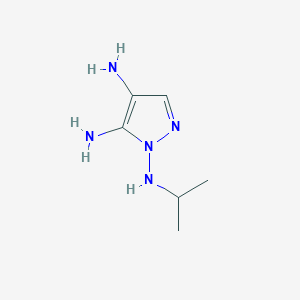
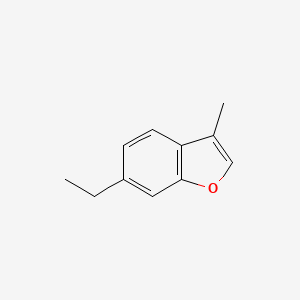
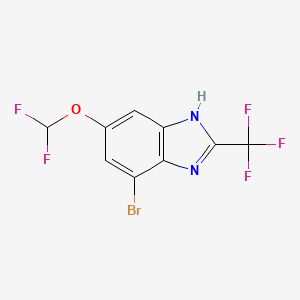

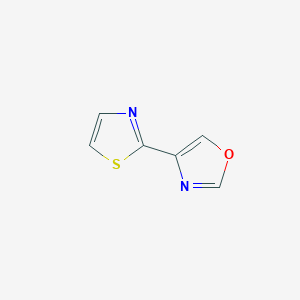
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12861023.png)
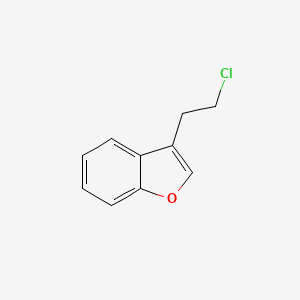

![6-{2-[(4-Fluoroanilino)carbothioyl]carbohydrazonoyl}-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B12861032.png)
![3',6'-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide](/img/structure/B12861040.png)
![Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate](/img/structure/B12861041.png)
